molecular formula C10H15NO B179824 [2-(2-Methoxyphenyl)ethyl](methyl)amine CAS No. 104338-26-3

[2-(2-Methoxyphenyl)ethyl](methyl)amine

Cat. No.: B179824
CAS No.: 104338-26-3
M. Wt: 165.23 g/mol
InChI Key: UCAUHTUMXIYKFJ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)ethylamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to the phenyl ring and an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)ethylamine typically involves the reaction of 2-methoxyphenylacetonitrile with methylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the reduction of the nitrile group to an amine group .

Industrial Production Methods

In industrial settings, the production of 2-(2-Methoxyphenyl)ethylamine may involve more scalable methods such as catalytic hydrogenation. This process uses a catalyst like palladium on carbon (Pd/C) to hydrogenate the nitrile group to an amine group under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)ethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methoxyphenyl)ethylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)ethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can bind to these receptors and modulate their activity, leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)ethylamine: Similar structure but with the methoxy group in the para position.

    4-Methoxyphenethylamine: Lacks the ethylamine chain, resulting in different chemical properties.

    2-Methoxyphenyl isocyanate: Contains an isocyanate group instead of an amine group.

Uniqueness

2-(2-Methoxyphenyl)ethylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the methoxy group in the ortho position relative to the ethylamine chain influences its reactivity and interaction with biological targets .

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11-8-7-9-5-3-4-6-10(9)12-2/h3-6,11H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAUHTUMXIYKFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517925
Record name 2-(2-Methoxyphenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104338-26-3
Record name 2-(2-Methoxyphenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To N-(t-Butyloxycarbonyl)-2-(2-methoxyphenyl)-ethylamine (182.7 mmol, 45.9 g) in dry tetrahydrofuran (200 mL) at 0° C. was added, in portions, lithium aluminum hydride (219.2 mmol, 8.3 g) under N2. After stirring at 0° C. for 1 hour, the ice-bath was removed and then the reaction heated to reflux for 24 hours, cooled to room temperature then to 0° C.; the excess lithium aluminum hydride was destroyed very carefully with 20% potassium hydroxide solution (1.3 equivalent). After removing the salt by filtration, the filtrate was dried then evaporated to dryness to give product as a white solid (26.2 g, 87%).
Quantity
45.9 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

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